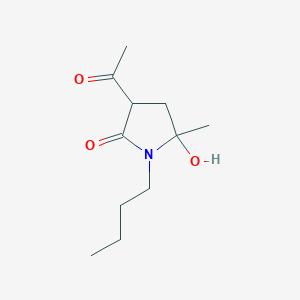![molecular formula C14H23NO2 B14514187 1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one CAS No. 62636-05-9](/img/structure/B14514187.png)
1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxy, dimethyl, and prop-2-en-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The hydroxy, dimethyl, and prop-2-en-1-yl groups are introduced through substitution reactions using specific reagents and catalysts.
Formation of the But-2-en-1-one Moiety: The final step involves the formation of the but-2-en-1-one moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-en-1-one moiety can be reduced to form a saturated ketone.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the double bond can yield a saturated ketone.
Propriétés
Numéro CAS |
62636-05-9 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
1-(4-hydroxy-2,5-dimethyl-1-prop-2-enylpiperidin-4-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H23NO2/c1-5-7-13(16)14(17)9-12(4)15(8-6-2)10-11(14)3/h5-7,11-12,17H,2,8-10H2,1,3-4H3 |
Clé InChI |
MSMJGNKIAKQLQW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C1(CC(N(CC1C)CC=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)

![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)



